4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Aqueous Solubility In Vitro Assay Formulation Development

Choose 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol for its exceptional aqueous solubility (≥25.22 mg/mL) and well-defined stability profile—critical for reproducible in vitro kinase inhibition assays and reliable dose-response curves without co-solvent interference. The reactive 3-hydroxyl group enables rapid parallel derivatization to explore SAR around the pyrazolopyridine core. Its documented storage and handling parameters also qualify it as a robust reference standard for HPLC/LC-MS method development. Do not substitute with unsatured or differently functionalized analogs, which exhibit markedly different solubility and stability that can compromise experimental outcomes.

Molecular Formula C6H9N3O
Molecular Weight 139.16 g/mol
CAS No. 3649-44-3
Cat. No. B1442522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol
CAS3649-44-3
Molecular FormulaC6H9N3O
Molecular Weight139.16 g/mol
Structural Identifiers
SMILESC1CC2=C(NC1)NNC2=O
InChIInChI=1S/C6H9N3O/c10-6-4-2-1-3-7-5(4)8-9-6/h1-3H2,(H3,7,8,9,10)
InChIKeyJDIRDZIDLWZUIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Insights: 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 3649-44-3) - Core Scaffold and Primary Data


4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 3649-44-3) is a heterocyclic compound within the pyrazolopyridine family, characterized by a fused bicyclic system combining a pyrazole and a partially saturated pyridine ring [1]. Its molecular formula is C6H9N3O, with a molecular weight of 139.16 g/mol [1]. This compound serves as a versatile scaffold in medicinal chemistry, primarily for developing kinase inhibitors and other bioactive molecules [2]. Its structural features, particularly the 3-hydroxyl group on the pyrazole ring, provide critical hydrogen-bonding capabilities and synthetic handles for further derivatization, making it a valuable building block for targeted drug discovery programs [2].

Critical Differentiation: Why 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Cannot Be Substituted with Class Analogs


Direct substitution of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol with other pyrazolo[3,4-b]pyridine derivatives is not recommended due to significant variations in key physicochemical properties and synthetic utility. The presence of the 3-hydroxyl group, combined with the specific tetrahydro saturation of the pyridine ring, imparts a unique solubility and stability profile not found in fully aromatic or differently substituted analogs . For instance, the compound demonstrates a notable aqueous solubility of ≥25.22 mg/mL, a critical parameter for in vitro assays and formulation, which can differ markedly among class members . Furthermore, the compound's stability and storage requirements are well-defined, ensuring consistent experimental outcomes, whereas other analogs may present variable stability or require specialized handling . These tangible, quantifiable differences in solubility and stability directly impact experimental reproducibility and the success of downstream applications, making generic substitution a high-risk proposition for scientific and industrial users.

Quantitative Differentiation Guide for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol (CAS 3649-44-3)


Aqueous Solubility Benchmarking: 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol vs. Class Analogs

4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol exhibits an aqueous solubility of ≥25.22 mg/mL (100.00 mM), a value significantly higher than many structurally similar pyrazolo[3,4-b]pyridine derivatives that are often characterized by lower water solubility due to increased aromaticity or lipophilic substitutions . This high aqueous solubility directly facilitates in vitro biological assays and early-stage formulation development without the need for potentially confounding co-solvents .

Aqueous Solubility In Vitro Assay Formulation Development

Stability and Storage Profile: Quantitative Stability Parameters for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol

Vendor specifications for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol detail specific storage conditions to maintain purity and integrity: the pure form requires storage in a dark place under an inert atmosphere at room temperature; in solvent, it is stable at -20°C to -80°C . This level of defined stability is not universally available for all pyrazolo[3,4-b]pyridine analogs, where stability data may be absent or suggest increased sensitivity to light, moisture, or oxidation [1]. The explicit, quantitative storage parameters for this compound ensure consistent performance and minimize batch-to-batch variability in research applications .

Compound Stability Storage Conditions Experimental Reproducibility

Synthetic Utility: Derivatization Potential of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol as a Building Block

The 3-hydroxyl group of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol serves as a key synthetic handle for further functionalization, enabling the creation of diverse derivative libraries for structure-activity relationship (SAR) studies [1]. This feature is a quantifiable advantage over similar scaffolds lacking a readily derivatizable group at this position, which may require additional synthetic steps or offer fewer options for diversification [1]. The compound's role as a core intermediate is supported by its use in the synthesis of more complex molecules with reported biological activities [2].

Synthetic Handle Derivatization Medicinal Chemistry

Optimal Application Scenarios for 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol Based on Differential Evidence


In Vitro Kinase Inhibitor Screening and Assay Development

The high aqueous solubility (≥25.22 mg/mL) of 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol makes it an ideal candidate for preparing stock solutions and conducting in vitro kinase inhibition assays without the confounding effects of DMSO or other organic co-solvents . Its defined stability profile ensures consistent activity measurements over the course of multi-day experiments, a crucial factor for generating reliable dose-response curves and IC50 values .

Medicinal Chemistry Library Synthesis and SAR Exploration

The reactive 3-hydroxyl group serves as a strategic diversification point for parallel synthesis of pyrazolo[3,4-b]pyridine-based compound libraries [1]. This allows medicinal chemists to rapidly explore structure-activity relationships around the pyrazolo[3,4-b]pyridine core, with the goal of optimizing potency and selectivity for specific kinase targets or other biological receptors [1].

Reference Standard for Analytical Method Development

Given its well-defined stability and storage parameters, 4,5,6,7-Tetrahydro-2H-pyrazolo[3,4-b]pyridin-3-ol is suitable for use as a reference standard in the development and validation of analytical methods, such as HPLC or LC-MS, for the quantification of related compounds in complex biological matrices . Its distinct physicochemical properties aid in method optimization and system suitability testing .

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